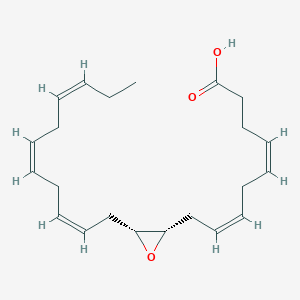
N-Methyl-L-DOPA-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of L-DOPA. This compound is primarily used in scientific research to study metabolic pathways, pharmacokinetics, and the effects of deuterium labeling on biological systems. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuterium exchange. The process begins with the protection of the amino and carboxyl groups of L-DOPA. The hydroxyl groups are then methylated using methyl iodide in the presence of a base such as potassium carbonate. The protected N-Methyl-L-DOPA is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The deuterium exchange step is optimized to achieve maximum incorporation of deuterium atoms.
化学反応の分析
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of N-Methyl-L-DOPA-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s journey through biological systems. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
類似化合物との比較
L-DOPA: The parent compound used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form of N-Methyl-L-DOPA-d3.
3-O-Methyldopa: A metabolite of L-DOPA.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
特性
CAS番号 |
1795785-63-5 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
214.235 |
IUPAC名 |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
InChIキー |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
同義語 |
3-Hydroxy-N-(methyl-d3)-L-tyrosine; 3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; N-Methyldopa-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)




![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)


